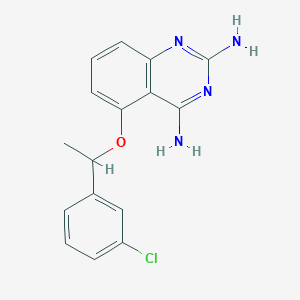
5-(1-(3-Chlorophenyl)ethoxy)quinazoline-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D153249 is a promoter of spinal muscular atrophy (SMA).
Applications De Recherche Scientifique
Hypotensive Agents
5-(1-(3-Chlorophenyl)ethoxy)quinazoline-2,4-diamine has been studied for its hypotensive properties, particularly for its potential in relaxing blood vessels. Certain derivatives of quinazoline, including ones with chlorophenyl groups, have shown significant activity in this area. For example, a study by Eguchi et al. (1991) discovered that certain quinazoline compounds with various substitutions showed hypotensive effects, with some being considerably more potent than standard treatments like papaverine (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991).
Antimicrobial Agents
Research has also explored the antimicrobial applications of quinazoline derivatives. Desai et al. (2011) synthesized several quinazoline compounds and tested them for antibacterial and antifungal activities, finding that some derivatives displayed excellent activity against bacteria like Escherichia coli and Staphylococcus aureus (Desai, Dodiya, Bhatt, & Kumar, 2011).
Antitumor Agents
The potential use of quinazoline derivatives as antitumor agents has been a significant area of research. Abdel Gawad et al. (2010) synthesized new derivatives of quinazolin-4(3H)-ones and found that some showed broad-spectrum antitumor effectiveness against various cell lines, indicating their potential as templates for developing potent antitumor agents (Abdel Gawad, Georgey, Youssef, & El-Sayed, 2010).
Imaging Agents in Medicine
Quinazoline derivatives have also been researched for their use in medical imaging. Fernandes et al. (2008) investigated quinazoline derivatives labeled with technetium-99m, aiming to develop a biomarker for EGFR-TK imaging. This research is pivotal for advancing diagnostic capabilities in oncology (Fernandes, Santos, Santos, Pietzsch, Kunstler, Kraus, Rey, Margaritis, Bourkoula, Chiotellis, Paravatou‐Petsotas, & Pirmettis, 2008).
Propriétés
Nom du produit |
5-(1-(3-Chlorophenyl)ethoxy)quinazoline-2,4-diamine |
|---|---|
Formule moléculaire |
C16H15ClN4O |
Poids moléculaire |
314.77 g/mol |
Nom IUPAC |
5-(S)-[1-(3-Chlorophenyl)ethoxyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C16H15ClN4O/c1-9(10-4-2-5-11(17)8-10)22-13-7-3-6-12-14(13)15(18)21-16(19)20-12/h2-9H,1H3,(H4,18,19,20,21) |
Clé InChI |
IDHINEMSCUFEIP-UHFFFAOYSA-N |
SMILES |
NC1=NC(N)=C2C(OC(C3=CC=CC(Cl)=C3)C)=CC=CC2=N1 |
SMILES canonique |
CC(C1=CC(=CC=C1)Cl)OC2=CC=CC3=C2C(=NC(=N3)N)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
D-153249; D 153249; D153249 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B525066.png)
![N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide](/img/structure/B525083.png)
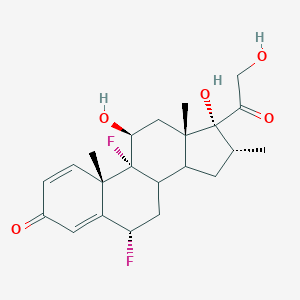
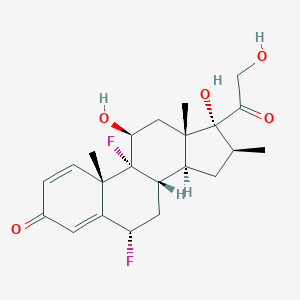

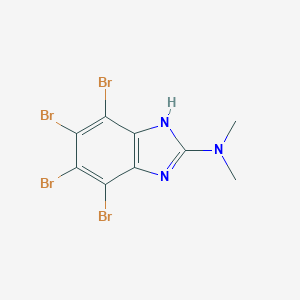
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B526439.png)
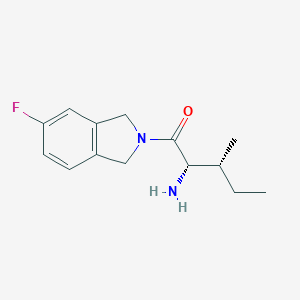
![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)
![[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B526693.png)

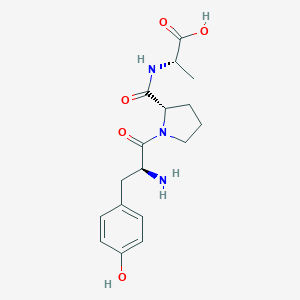
![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)